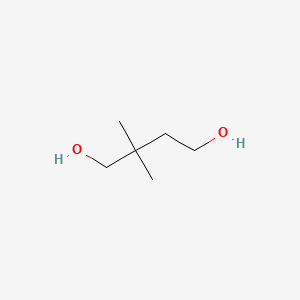

2,2-Dimethylbutane-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSZUUPRBBBHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447090 | |

| Record name | 2,2-dimethylbutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32812-23-0 | |

| Record name | 2,2-dimethylbutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethylbutane-1,4-diol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical visualizations to support laboratory work and further studies.

Core Chemical Properties

This compound, with the CAS number 32812-23-0, is a diol featuring a neopentyl-like core structure.[1] This structural motif imparts specific chemical characteristics that are of interest in various synthetic applications.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the tables below. Data for some properties are limited, and in such cases, information for structurally related compounds is provided for reference and estimation purposes.

Table 1: General and Physical Properties

| Property | Value | Source/Notes |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| CAS Number | 32812-23-0 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | ~1.4497 g/cm³ (at 20°C) | Value for 2-methylbutane-1,4-diol[2] |

| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | General property of diols[3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Peaks | Source/Notes |

| ¹H NMR | Expected signals for -CH₃, -CH₂-, and -OH protons. | Specific spectral data not found. |

| ¹³C NMR | Expected signals for quaternary carbon, methyl carbons, and methylene carbons. | A 13C NMR spectrum is available in spectral databases.[1] |

| Infrared (IR) | Expected characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2960-2870 cm⁻¹), and C-O stretching (~1050 cm⁻¹). | Specific spectral data not found. |

Synthesis of this compound

A viable synthetic route to this compound is the reduction of a diester of 2,2-dimethylsuccinic acid, such as dimethyl 2,2-dimethylsuccinate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis via Reduction of Dimethyl 2,2-Dimethylsuccinate

This protocol outlines the reduction of dimethyl 2,2-dimethylsuccinate to this compound using lithium aluminum hydride in a suitable ether solvent.

Materials:

-

Dimethyl 2,2-dimethylsuccinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Ethyl acetate

-

15% aqueous sodium hydroxide (NaOH) solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight excess relative to the ester) in anhydrous THF.

-

The flask is cooled to 0°C using an ice bath.

-

-

Addition of Ester:

-

A solution of dimethyl 2,2-dimethylsuccinate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10°C.

-

-

Reaction:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours, or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Quenching:

-

The reaction flask is cooled back down to 0°C in an ice bath.

-

The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate.

-

Following the quenching of the excess hydride, water is added dropwise, followed by the dropwise addition of a 15% aqueous NaOH solution, and then a final portion of water. This procedure is often referred to as the Fieser work-up.[4]

-

The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed with additional THF or diethyl ether.

-

-

Isolation and Purification:

-

The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or recrystallization.

-

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from dimethyl 2,2-dimethylsuccinate.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

As a diol, this compound can undergo typical reactions of primary alcohols, such as oxidation to aldehydes or carboxylic acids, and esterification with carboxylic acids or their derivatives. The neopentyl-like structure, with a quaternary carbon adjacent to one of the hydroxyl groups, may introduce steric hindrance that can influence its reactivity in certain reactions.

While specific applications in drug development are not well-documented, its structural similarity to neopentyl glycol suggests potential use as a building block in the synthesis of more complex molecules, including polyester-based biomaterials and as a scaffold in the design of new chemical entities.[5] The stability imparted by the neopentyl group can be a desirable feature in drug design and formulation.[5]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,2-dimethylbutane-1,4-diol, a valuable diol in various chemical syntheses. The document details two main synthetic strategies: the reduction of 2,2-dimethylsuccinic acid and its derivatives using hydride reagents, and the catalytic hydrogenation of dimethyl 2,2-dimethylsuccinate. This guide includes detailed experimental protocols, quantitative data, and process diagrams to aid researchers in the successful synthesis of the target molecule.

Synthesis via Reduction of 2,2-Dimethylsuccinic Acid Derivatives

A common and effective method for the synthesis of this compound is the reduction of 2,2-dimethylsuccinic acid or its ester derivatives. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation.[1][2][3] The reaction proceeds by the nucleophilic attack of hydride ions on the carbonyl carbons of the carboxylic acid or ester groups, leading to the corresponding primary alcohols after an aqueous workup.[1]

Synthesis of Dimethyl 2,2-Dimethylsuccinate (Starting Material)

For the catalytic hydrogenation route, the starting material, dimethyl 2,2-dimethylsuccinate, can be readily prepared from 2,2-dimethylsuccinic acid through Fischer esterification.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylsuccinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude dimethyl 2,2-dimethylsuccinate.

-

The crude product can be purified by vacuum distillation to yield the pure diester.

Reduction of 2,2-Dimethylsuccinic Acid with Lithium Aluminum Hydride

Experimental Protocol:

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents per carboxylic acid group) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,2-dimethylsuccinic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[4] This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the solid aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Reduction of Dimethyl 2,2-Dimethylsuccinate with Lithium Aluminum Hydride

Experimental Protocol:

The procedure is similar to the reduction of the diacid, with adjustments in the stoichiometry of the reducing agent.

-

Follow the same setup and safety precautions as described for the reduction of 2,2-dimethylsuccinic acid.

-

Prepare a suspension of LiAlH₄ (typically 1.0-1.2 equivalents per ester group) in anhydrous diethyl ether or THF and cool to 0 °C.

-

Add a solution of dimethyl 2,2-dimethylsuccinate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition, the reaction is typically stirred at room temperature or gentle reflux for 2-4 hours.

-

Perform the same workup and purification procedures as described for the reduction of the diacid.

Synthesis via Catalytic Hydrogenation of Dimethyl 2,2-Dimethylsuccinate

Catalytic hydrogenation offers a more scalable and potentially more environmentally friendly alternative to the use of metal hydrides. Raney Nickel is a commonly used catalyst for the hydrogenation of esters to alcohols.

Experimental Protocol:

Caution: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol. Hydrogen gas is flammable and explosive; ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

-

In a high-pressure autoclave, place dimethyl 2,2-dimethylsuccinate (1 equivalent) and a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the ester), as a slurry.

-

Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen gas.

-

Filter the catalyst from the reaction mixture. The filtered catalyst should be kept wet to prevent ignition.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

-

The product can be purified by vacuum distillation or recrystallization.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthesis Route | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Hydride Reduction | 2,2-Dimethylsuccinic Acid | LiAlH₄ | THF | 0 to Reflux | 4 - 8 | 80 - 95 |

| Hydride Reduction | Dimethyl 2,2-Dimethylsuccinate | LiAlH₄ | THF/Ether | 0 to Reflux | 2 - 4 | 85 - 98 |

| Catalytic Hydrogenation | Dimethyl 2,2-Dimethylsuccinate | Raney Nickel | Ethanol | 100 - 150 | 6 - 12 | 70 - 90 |

Process Diagrams

The following diagrams illustrate the synthesis pathways described in this guide.

Caption: Synthesis of this compound via hydride reduction.

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: Experimental workflow for LiAlH₄ reduction.

References

An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutane-1,4-diol, a unique aliphatic diol. The information presented herein covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its potential applications in research and drug development, with a focus on its role as a chemical building block.

Chemical Identity and Properties

This compound is an organic compound with the IUPAC name This compound .[1] It is characterized by a butane backbone with hydroxyl groups at positions 1 and 4, and two methyl groups at position 2, creating a sterically hindered quaternary carbon center. This structure imparts unique properties relevant for applications in medicinal chemistry and materials science.

Compound Identification

The compound is identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 32812-23-0 |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| InChI Key | GQSZUUPRBBBHRI-UHFFFAOYSA-N |

| SMILES | CC(C)(CCO)CO |

(Data sourced from PubChem CID 10887879)[1][2]

Physicochemical Data

Quantitative data for this compound is summarized below. Most available data is based on computational models.

| Property | Value | Source |

| Molecular Weight | 118.17 g/mol | Computed |

| XLogP3 | 0.4 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Topological Polar Surface Area | 40.5 Ų | Computed |

| Monoisotopic Mass | 118.09938 Da | Computed |

(Data sourced from PubChem CID 10887879)[1]

Synthesis and Experimental Protocols

The most viable synthetic route to this compound is through the reduction of a dicarboxylic acid precursor, 2,2-dimethylsuccinic acid.[3] This method is a standard and effective way to produce diols.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 2,2-dimethylsuccinic acid using lithium aluminum hydride (LiAlH₄).

Materials:

-

2,2-dimethylsuccinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Potassium sodium tartrate tetrahydrate (Rochelle's salt)

-

Deionized water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reactant: Cool the suspension to 0°C using an ice bath. Dissolve 2,2-dimethylsuccinic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Quenching: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

-

Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[3]

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a scaffold or building block in medicinal chemistry. Diols are crucial intermediates in the synthesis of a wide array of biologically active molecules.[4][5]

Role as a Molecular Scaffold

The this compound structure offers a unique combination of features:

-

Steric Hindrance: The quaternary carbon (a neopentyl-like center) provides steric bulk, which can be used to control molecular conformation and shield adjacent functional groups from metabolic degradation.

-

Difunctionality: The two primary hydroxyl groups allow for the symmetric or asymmetric introduction of other functionalities, enabling the creation of diverse chemical libraries for screening.

-

Conformational Rigidity: The gem-dimethyl group can restrict bond rotation, making it a useful scaffold for designing ligands that fit into specific protein binding pockets.

Potential Application Workflow in Drug Discovery

The following diagram illustrates a logical workflow for utilizing this compound as a core scaffold in a drug discovery program.

Caption: Logical workflow for drug discovery using the diol scaffold.

Protocol: Dichlorination for Further Synthesis

This protocol details the conversion of this compound into its dichlorinated analog, a versatile intermediate for introducing the scaffold via nucleophilic substitution.[6]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry pyridine

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (0.1 mol) and dry pyridine (0.02 mol) in anhydrous DCM (100 mL).[6]

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (0.22 mol) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10°C.[6]

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor completion by TLC or GC.[6]

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and water.[6]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 1,4-dichloro-2,2-dimethylbutane can be purified by vacuum distillation.[6]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a structurally interesting and synthetically accessible chemical. Its unique neopentyl-like core combined with difunctional primary hydroxyl groups makes it a promising building block for applications in medicinal chemistry and materials science. The detailed synthetic protocols provided in this guide offer a clear pathway for its preparation and further functionalization, enabling its exploration in drug discovery programs and other advanced research endeavors.

References

An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol (CAS 32812-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutane-1,4-diol, identified by the CAS number 32812-23-0, is a diol compound with a unique structural feature of a gem-dimethyl group on the butane chain. This structural characteristic influences its physical and chemical properties, making it a subject of interest in various chemical and potentially biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data. While specific biological activity and its role in drug development are not extensively documented in publicly available literature, this guide lays the groundwork for future research by consolidating the known information.

Chemical and Physical Properties

This compound is a derivative of butane-1,4-diol with two methyl groups attached to the second carbon atom.[1] The presence of two hydroxyl groups makes it a polar molecule with the potential for hydrogen bonding.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32812-23-0 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CCO)CO | [1] |

| Physical State | Not specified in available data | |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| XLogP3-AA | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis

A plausible synthetic route to this compound involves the reduction of 2,2-dimethylsuccinic acid. This transformation can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Reduction of 2,2-Dimethylsuccinic Acid

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,2-Dimethylsuccinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride in anhydrous THF is prepared.

-

A solution of 2,2-dimethylsuccinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified time to ensure complete reduction.

-

The reaction is then carefully quenched by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography.

Analytical Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~68-72 |

| C2 (-C(CH₃)₂) | ~38-42 |

| C3 (-CH₂-) | ~35-39 |

| C4 (-CH₂OH) | ~60-64 |

| -CH₃ | ~22-26 |

Note: These are predicted values and may differ from experimental data.

A reported ¹³C NMR spectrum for 2,2-dimethyl-1,4-butanediol is available in the SpectraBase database.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental ¹H NMR spectrum for this compound is not available in the searched resources, a predicted spectrum can be inferred based on its structure. The spectrum would be expected to show distinct signals for the protons of the two methyl groups, the two methylene groups, and the two hydroxyl groups. The chemical shifts and coupling patterns would be influenced by the neighboring groups.

Mass Spectrometry (MS)

Mass spectrometry data would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 118. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. C-O stretching vibrations would be observed in the 1000-1260 cm⁻¹ range.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available information regarding the specific biological activities, mechanism of action, or involvement in signaling pathways of this compound. General studies on diols indicate a wide range of biological effects, from pro-inflammatory actions to potential antioxidant properties, but these are not specific to this particular compound.

The unique structural feature of the gem-dimethyl group might confer specific metabolic stability or receptor interaction profiles, which could be of interest in drug discovery. However, without experimental data from biological screening, any discussion of its drug development potential remains speculative.

Caption: General workflow for drug discovery and development.

Safety and Toxicology

There is no specific toxicity data available for this compound in the searched resources. For any new compound with potential for biological applications, a thorough toxicological assessment is a critical step. This would involve in vitro cytotoxicity assays and in vivo studies to determine its acute and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Conclusion and Future Directions

This compound is a structurally distinct diol for which basic chemical information and a synthesis method are available. However, a significant knowledge gap exists regarding its biological properties. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:

-

Comprehensive Spectroscopic Characterization: Obtaining and publishing high-resolution ¹H NMR, mass spectrometry, and IR spectra.

-

Biological Screening: Evaluating the compound in a broad range of in vitro assays to identify any potential biological activities.

-

Mechanism of Action Studies: If any biological activity is identified, elucidating the underlying mechanism and its interaction with cellular signaling pathways.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to explore how structural modifications impact its biological activity.

The generation of this fundamental biological data is a prerequisite for any further consideration of this compound in drug development programs.

References

- 1. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutane-1,4-diol, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential relevance in the field of drug development based on the activities of structurally related compounds.

Core Molecular Data

This compound is a diol with a molecular structure characterized by a butane backbone with two hydroxyl groups at positions 1 and 4, and two methyl groups at position 2.

| Property | Value | Citations |

| Molecular Weight | 118.17 g/mol | [1] |

| Chemical Formula | C₆H₁₄O₂ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 32812-23-0 | [1] |

| Canonical SMILES | CC(C)(CCO)CO | [1] |

| Molecular Structure |

|

Synthesis of this compound

A viable and commonly employed method for the synthesis of this compound is the reduction of 2,2-dimethylsuccinic acid or its corresponding ester.[2] This transformation can be efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2][3]

Experimental Protocol: Reduction of Dimethyl 2,2-dimethylsuccinate with LiAlH₄

This protocol outlines the reduction of dimethyl 2,2-dimethylsuccinate to this compound. The initial step would be the esterification of 2,2-dimethylsuccinic acid, which is a standard procedure.

Materials:

-

Dimethyl 2,2-dimethylsuccinate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric Acid

-

Anhydrous Sodium Sulfate

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel with a pressure-equalizing side arm

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (a molar excess, typically 1.5 to 2 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-salt bath.[3]

-

Addition of Ester: A solution of dimethyl 2,2-dimethylsuccinate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.[4] This should be done with extreme care as the reaction with water is highly exothermic and produces hydrogen gas.[4]

-

Workup: A 10% solution of sulfuric acid is slowly added to dissolve the precipitated aluminum salts.[3] The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.

-

Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or recrystallization.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic methods.

| Spectroscopic Data | Description |

| ¹³C NMR | The ¹³C NMR spectrum is a key technique for confirming the carbon skeleton of the molecule. The expected signals would correspond to the two equivalent methyl carbons, the quaternary carbon, the two methylene carbons attached to the hydroxyl groups, and the methylene carbon in the butane chain. A reference spectrum can be found on PubChem. |

| ¹H NMR | The ¹H NMR spectrum would provide information on the proton environments. Expected signals would include a singlet for the six protons of the two methyl groups, a triplet for the two protons of the methylene group adjacent to the quaternary carbon, and a triplet for the two protons of the methylene group attached to the other hydroxyl group. The hydroxyl protons would appear as a broad singlet. |

| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations would also be present. |

| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. |

Potential Applications in Drug Development

While there is limited direct information on the biological activity of this compound in the scientific literature, its structural features suggest potential areas for exploration in drug development. Substituted butane-1,4-diols are found in various biologically active molecules and can serve as scaffolds or building blocks in medicinal chemistry.

Inference from Related Compounds:

-

Scaffolds for Bioactive Molecules: Diol moieties are common in natural products and synthetic compounds with a wide range of biological activities. They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets.

-

Analogs of Known Drugs: The butane-1,4-diol backbone is present in various compounds. For instance, derivatives of decane-1,2-diol have been investigated as potential antitumor agents for the treatment of glioblastoma.[5] While structurally different, this highlights the potential of diol-containing scaffolds in cancer research.

-

Building Blocks for Heterocycles: Butane-1,4-diol itself is a precursor for the synthesis of tetrahydrofuran, a common solvent and a structural motif in some pharmaceuticals.[6] this compound could be used to synthesize substituted tetrahydrofurans, which may possess interesting pharmacological properties.

-

Pro-drugs and Linkers: The hydroxyl groups can be functionalized to create pro-drugs, which can improve the pharmacokinetic properties of a parent drug. They can also be used as linkers to connect different pharmacophores in a single molecule.

It is important to note that any potential biological activity of this compound would need to be determined through rigorous biological screening and evaluation.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Logical Relationship for Potential Application

References

- 1. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. Decane-1,2-diol derivatives as potential antitumor agents for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,2-dimethyl-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2-dimethyl-1,4-butanediol. It includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential reactivity and applications. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

2,2-dimethyl-1,4-butanediol is an organic compound and a structural isomer of butanediol. Its structure features a quaternary carbon (a neopentyl-like center), which imparts specific steric and chemical characteristics.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-1,4-butanediol

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylbutane-1,4-diol | [1] |

| Synonyms | 1,4-Butanediol, 2,2-dimethyl- | [1] |

| CAS Number | 32812-23-0 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Exact Mass | 118.099379685 Da | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3-AA (Computed) | 0.4 | [1] |

Spectral Data

Spectral analysis is crucial for the structural confirmation of 2,2-dimethyl-1,4-butanediol.

Table 2: Spectral Data for 2,2-dimethyl-1,4-butanediol

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | A ¹³C NMR spectrum is available for this compound.[1][2] | [1][2] |

| ¹H NMR | Data for the specific isomer 2,2-dimethyl-1,4-butanediol is not directly available in the search results. However, related structures like 2-methyl-1,4-butanediol have published spectra.[3][4] | [3][4] |

| Mass Spectrometry (EI) | Mass spectra for other isomers like 2,2-dimethyl-1,3-butanediol are available and can provide insight into likely fragmentation patterns.[5] | [5] |

| FT-IR | Infrared spectra for the parent compound, 1,4-butanediol, show characteristic O-H and C-O stretching bands. Similar features are expected for the 2,2-dimethyl derivative.[6][7] | [6][7] |

Experimental Protocols

Detailed experimental data for 2,2-dimethyl-1,4-butanediol is sparse. The following protocols are representative methodologies based on standard organic chemistry principles for the synthesis and analysis of diols with similar structures.

A plausible synthetic route involves the reduction of a suitable diester, such as diethyl 2,2-dimethylsuccinate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Objective: To synthesize 2,2-dimethyl-1,4-butanediol from diethyl 2,2-dimethylsuccinate.

Materials:

-

Diethyl 2,2-dimethylsuccinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Heating mantle and ice bath

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., nitrogen or argon).

-

Reaction: Suspend LiAlH₄ (2.2 molar equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.

-

Addition of Ester: Dissolve diethyl 2,2-dimethylsuccinate (1.0 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the ester.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF. Combine the filtrate and washes.

-

Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl and then with saturated Na₂SO₄ solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 2,2-dimethyl-1,4-butanediol by vacuum distillation or column chromatography.

Objective: To confirm the identity and assess the purity of the synthesized 2,2-dimethyl-1,4-butanediol.

Instrumentation:

-

Gas chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.[8]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230 °C.

-

-

Analysis: Inject the sample and acquire the data. The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (or fragments corresponding to its loss) and a fragmentation pattern consistent with the structure of 2,2-dimethyl-1,4-butanediol.

Chemical Reactivity and Potential Applications

The reactivity of 2,2-dimethyl-1,4-butanediol is governed by its two primary hydroxyl groups. The hydroxyl group at the C-1 position is sterically hindered by the adjacent gem-dimethyl group, which may reduce its reactivity in certain reactions compared to the less hindered hydroxyl group at the C-4 position.

-

Esterification: It can react with carboxylic acids or their derivatives to form mono- and di-esters. These esters could be explored as specialty plasticizers or monomers.

-

Oxidation: Selective oxidation of the less hindered C-4 hydroxyl group could yield the corresponding hydroxy-aldehyde or hydroxy-carboxylic acid. Stronger oxidation would likely lead to cleavage of the carbon chain.

-

Polymer Synthesis: Like its parent compound, 1,4-butanediol, the 2,2-dimethyl derivative could potentially serve as a diol monomer in the synthesis of polyesters and polyurethanes. The gem-dimethyl group would introduce rigidity and potentially alter the thermal and mechanical properties of the resulting polymers.

While specific applications for 2,2-dimethyl-1,4-butanediol are not well-documented, its structural analogue 1,4-butanediol is a high-volume industrial chemical used in the production of tetrahydrofuran (THF), γ-butyrolactone (GBL), polybutylene terephthalate (PBT), and polyurethanes.[9]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways associated with 2,2-dimethyl-1,4-butanediol.

The parent compound, 1,4-butanediol, is known to be a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and a central nervous system depressant. This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. It is plausible that 2,2-dimethyl-1,4-butanediol could also be a substrate for these enzymes, potentially leading to the formation of 3,3-dimethyl-4-hydroxybutanoic acid. However, the steric hindrance from the gem-dimethyl group might significantly affect the rate of metabolism. This hypothesis requires experimental validation.

Visualizations

Caption: Proposed workflow for the synthesis and purification of 2,2-dimethyl-1,4-butanediol.

Caption: Hypothetical metabolic pathway of 2,2-dimethyl-1,4-butanediol.

References

- 1. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Methyl-1,4-butanediol(22644-28-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2,2-Dimethyl-1,3-butanediol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Butanediol [webbook.nist.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Profile of 2,2-Dimethylbutane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Dimethylbutane-1,4-diol (CAS No: 32812-23-0). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₄O₂[1]

-

Molecular Weight: 118.17 g/mol [1]

-

CAS Number: 32812-23-0[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

| Predicted Absorption (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch (sp³) | Alkane |

| 1470-1450 | C-H bend (methylene & methyl) | Alkane |

| 1380-1365 | C-H bend (gem-dimethyl) | Alkane |

| 1050-1000 | C-O stretch (primary alcohol) | Alcohol |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~0.9 | Singlet | 6H | -C(CH₃)₂- |

| ~1.6 | Triplet | 2H | -CH₂-CH₂OH |

| ~3.4 | Singlet | 2H | -C(CH₃)₂-CH₂OH |

| ~3.7 | Triplet | 2H | -CH₂-CH₂OH |

| Variable | Broad | 2H | -OH (two hydroxyl groups) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~25 | -C(CH₃)₂- |

| ~40 | -C(CH₃)₂- |

| ~45 | -CH₂-CH₂OH |

| ~60 | -CH₂-CH₂OH |

| ~70 | -C(CH₃)₂-CH₂OH |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| Predicted m/z | Proposed Fragment Ion | Notes |

| 118 | [C₆H₁₄O₂]⁺ (Molecular Ion) | Expected to be of low abundance due to the instability of the alcohol molecular ion. |

| 100 | [M - H₂O]⁺ | Loss of a water molecule. |

| 87 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of a hydroxymethyl radical. |

| 59 | [C₂H₅O₂]⁺ or [C₃H₇O]⁺ | Various fragmentation pathways. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a common stable fragment. |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation, characteristic of primary alcohols. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation:

-

If the sample is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Alternatively, for a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Perform a background scan with an empty sample compartment (or with the pure KBr pellet/salt plates) to record the background spectrum.

-

-

Sample Analysis:

-

Place the prepared sample (KBr pellet or thin film) in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing:

-

Process the resulting spectrum to identify the characteristic absorption bands. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts in both spectra to the TMS signal.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or a gas chromatography (GC-MS) inlet can be used. For less volatile compounds, a direct infusion or liquid chromatography (LC-MS) inlet with a suitable ionization source is appropriate.

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of 2,2-Dimethylbutane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbutane-1,4-diol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, a detailed experimental protocol for solubility determination, and the key factors influencing the solubility of diols.

Predicted Solubility of this compound

Based on the molecular structure of this compound, which contains two polar hydroxyl (-OH) groups and a nonpolar hydrocarbon backbone, its solubility in various common laboratory solvents can be predicted. The principle of "like dissolves like" suggests that it will be more soluble in polar solvents and less soluble in nonpolar solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The two hydroxyl groups can form strong hydrogen bonds with water molecules. |

| Ethanol | High | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the diol. | |

| Methanol | High | Similar to ethanol, methanol is a small polar protic solvent capable of strong hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl groups of the diol.[1][2] |

| Acetone | Moderate to High | Acetone's carbonyl group can act as a hydrogen bond acceptor, facilitating the dissolution of the diol.[3] | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone. | |

| Nonpolar | Hexane | Low | The nonpolar nature of hexane results in weak interactions with the polar hydroxyl groups of the diol.[4] |

| Toluene | Low | Toluene is a nonpolar aromatic solvent with limited ability to interact with the polar diol. | |

| Diethyl Ether | Low to Moderate | Diethyl ether has some polar character due to the ether oxygen but is overall a nonpolar solvent. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7][8][9]

Principle

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Detailed Experimental Protocol

-

Preparation of Supersaturated Solution:

-

Weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure saturation.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To further clarify the supernatant, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice by plotting the instrument response versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Factors Influencing the Solubility of Diols

The solubility of diols like this compound is governed by a combination of factors related to both the solute and the solvent, as well as external conditions.

Caption: Key factors influencing the solubility of a diol.

-

Molecular Structure: The size and branching of the nonpolar hydrocarbon portion of the diol affect its interaction with nonpolar solvents. Longer or more branched chains can increase solubility in nonpolar solvents.

-

Hydroxyl Groups: The number and position of the hydroxyl groups are the primary determinants of solubility in polar solvents. These groups participate in hydrogen bonding, which is a strong intermolecular force that facilitates dissolution in polar protic solvents like water and alcohols.[10]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar diols dissolve best in polar solvents, while their solubility in nonpolar solvents is limited.[11][12]

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving diols.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is endothermic.[11][12] However, this relationship should be determined experimentally for each solute-solvent system.

-

Pressure: Pressure has a significant effect on the solubility of gaseous solutes but a negligible effect on the solubility of solid and liquid solutes.[12]

References

- 1. scribd.com [scribd.com]

- 2. thco.com.tw [thco.com.tw]

- 3. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethylbutane | C6H14 | CID 6403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide on the Thermal Stability of 2,2-Dimethylbutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,2-Dimethylbutane-1,4-diol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, neopentyl glycol (NPG, 2,2-dimethyl-1,3-propanediol), to infer its thermal properties. This approach is scientifically justified by the structural similarities, namely the presence of a quaternary carbon atom which influences thermal decomposition pathways.

Core Thermal Stability Data

The following table summarizes the key thermal properties of neopentyl glycol, which can be considered indicative for this compound.

| Thermal Property | Value (Neopentyl Glycol) | Reference |

| Melting Point | 129.13 °C (by DSC: ~131.74°C) | [3][4] |

| Boiling Point | 208 °C | [3] |

| Onset of Thermal Degradation (TGA) | ~135 °C | [5][6] |

| Maximum Decomposition Temperature (TGA) | ~160 °C | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and glass transitions.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Procedure:

-

Sample Preparation: A small amount of the powdered sample (typically 2-10 mg) is weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed aluminum pan is prepared as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, followed by a controlled cooling ramp (e.g., 10 °C/min) and a second heating ramp. The second heating run is often used for analysis to erase any prior thermal history of the sample.

-

Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. The peak temperature and the area under the peak (enthalpy) are determined.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aliphatic diols can proceed through various mechanisms, including dehydration and fragmentation. For a sterically hindered diol like this compound, dehydration to form unsaturated alcohols or cyclic ethers, and fragmentation via cleavage of the carbon-carbon backbone are plausible pathways. The presence of quaternary carbons often directs fragmentation pathways.

Caption: Proposed Thermal Decomposition Pathways for this compound.

References

An In-depth Technical Guide on the Safety and Hazards of 2,2-Dimethylbutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 2,2-Dimethylbutane-1,4-diol (CAS No. 32812-23-0). The information is compiled for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work. This document summarizes its known hazards, presents available physical and chemical data, and outlines standardized experimental protocols relevant to its safety assessment.

Executive Summary

This compound is classified under the Globally Harmonized System (GHS) as a chemical that poses specific health risks. It is identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] This guide will elaborate on these hazards, provide available quantitative data, and describe the methodologies for key toxicological assessments.

GHS Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties upon direct contact.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets and includes measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection.[1]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 32812-23-0 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [3] |

| Solubility | Soluble in water and many organic solvents | [3] |

Table 2: Toxicological Data Summary

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | Data not available | Not classified | |

| Acute Dermal Toxicity | Data not available | Not classified | |

| Acute Inhalation Toxicity | Data not available | Not classified | |

| Skin Corrosion/Irritation | Irritant | Category 2 | [1] |

| Serious Eye Damage/Irritation | Serious Irritant | Category 2A | [1] |

| Respiratory or Skin Sensitization | Data not available | Not classified | |

| Germ Cell Mutagenicity | Data not available | Not classified | |

| Carcinogenicity | Data not available | Not classified | |

| Reproductive Toxicity | Data not available | Not classified | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified | |

| Aspiration Hazard | Data not available | Not classified |

Experimental Protocols

The classification of this compound as a skin and eye irritant is based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the potential of a chemical to cause irritation.

Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test method utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue models are cultured and prepared for testing.

-

Test Substance Application: A precise amount of the test substance (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (a known irritant) are run in parallel.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) to allow for interaction with the chemical.

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan salt. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

-

Data Analysis: The cell viability of the tissues treated with this compound is compared to the negative control. A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Eye Irritation Testing (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

Similar to the skin irritation test, this in vitro method uses a three-dimensional human cornea-like epithelium model to assess eye irritation potential.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are prepared for the assay.

-

Test Substance Application: The test chemical is applied to the apical surface of the RhCE tissue. Negative and positive controls are included in each run.

-

Incubation: The tissues are exposed to the test substance for a defined period.

-

Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium.

-

Viability Assessment: Tissue viability is measured, typically using the MTT assay.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage relative to the negative control. A chemical is identified as an eye irritant if it causes a significant reduction in tissue viability below a pre-defined threshold.

Visualizations

Chemical Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance like this compound.

Caption: General workflow for chemical hazard assessment.

Logical Relationship of Hazard Information

This diagram shows the relationship between the identified hazards and the recommended protective measures for this compound.

Caption: Relationship between hazards and protective measures.

Conclusion